molecular formula C11H15NO3 B3158526 Methyl 4-(3-aminopropoxy)benzoate CAS No. 85873-34-3

Methyl 4-(3-aminopropoxy)benzoate

Cat. No.: B3158526
CAS No.: 85873-34-3
M. Wt: 209.24 g/mol
InChI Key: IRJPWMHYKRKYSZ-UHFFFAOYSA-N
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Description

Methyl 4-(3-aminopropoxy)benzoate is an organic compound with the molecular formula C11H15NO3 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the para position of the benzene ring is substituted with a 3-aminopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3-aminopropoxy)benzoate typically involves the following steps:

    Esterification: Benzoic acid is esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl benzoate.

    Nucleophilic Substitution: Methyl benzoate undergoes a nucleophilic substitution reaction with 3-aminopropanol in the presence of a base, such as sodium hydroxide, to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically at the amino group, leading to the formation of corresponding nitroso or nitro compounds.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Methyl 4-(3-hydroxypropoxy)benzoate.

    Substitution: Acylated or alkylated derivatives of this compound.

Scientific Research Applications

Methyl 4-(3-aminopropoxy)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions due to its structural similarity to certain biological molecules.

    Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 4-(3-aminopropoxy)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The 3-aminopropoxy group can form hydrogen bonds or electrostatic interactions with the active sites of enzymes, influencing their function.

Comparison with Similar Compounds

    Methyl 4-hydroxybenzoate: Similar structure but with a hydroxyl group instead of an aminopropoxy group.

    Methyl 4-(2-aminopropoxy)benzoate: Similar structure but with a 2-aminopropoxy group instead of a 3-aminopropoxy group.

Uniqueness: Methyl 4-(3-aminopropoxy)benzoate is unique due to the presence of the 3-aminopropoxy group, which imparts distinct chemical and biological properties. This group allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

methyl 4-(3-aminopropoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-14-11(13)9-3-5-10(6-4-9)15-8-2-7-12/h3-6H,2,7-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJPWMHYKRKYSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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